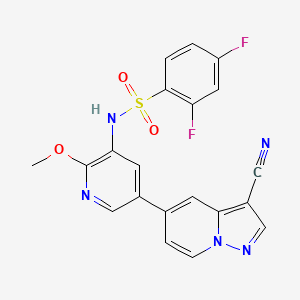
PI3K/mTOR Inhibitor-13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PI3K/mTOR Inhibitor-13 is a dual inhibitor targeting both phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) pathways. These pathways are crucial in regulating cell growth, proliferation, survival, and metabolism. Dysregulation of these pathways is often associated with various cancers and other diseases, making this compound a significant compound in therapeutic research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PI3K/mTOR Inhibitor-13 typically involves multi-step organic synthesis. One common route includes the coupling of a quinoline derivative with a sulfonamide group. For example, a three-neck round bottom flask is used to combine 3-amidoquinoline with commercially available 2,4-difluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide in the presence of a palladium catalyst and potassium carbonate in a dioxane/water mixture .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using large-scale reactors, and employing continuous flow chemistry techniques to enhance efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions
PI3K/mTOR Inhibitor-13 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the quinoline or sulfonamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines or thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .
Aplicaciones Científicas De Investigación
PI3K/mTOR Inhibitor-13 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the PI3K/mTOR signaling pathways and their role in cellular processes.
Biology: Helps in understanding the molecular mechanisms of cell growth, proliferation, and survival.
Medicine: Investigated for its potential therapeutic effects in treating cancers, particularly those with dysregulated PI3K/mTOR pathways. .
Mecanismo De Acción
PI3K/mTOR Inhibitor-13 exerts its effects by simultaneously inhibiting the PI3K and mTOR pathways. It binds to the active sites of both PI3K and mTOR, preventing their activation and subsequent signaling. This inhibition leads to reduced cell growth, proliferation, and survival. The compound specifically targets the ATP-binding sites of both enzymes, making it highly effective in blocking the signaling cascade .
Comparación Con Compuestos Similares
Similar Compounds
VS-5584: A dual PI3K/mTOR inhibitor with similar activity across all class I PI3K subtypes and mTOR.
GDC-0077: A PI3Kα isoform-specific inhibitor undergoing clinical trials.
Alpelisib: The first PI3K inhibitor approved by the FDA for breast cancer treatment.
Uniqueness
PI3K/mTOR Inhibitor-13 is unique due to its dual inhibition mechanism, targeting both PI3K and mTOR pathways simultaneously. This dual targeting enhances its therapeutic potential by effectively blocking the entire signaling cascade, which is often dysregulated in cancers. Additionally, its ability to overcome drug resistance makes it a promising candidate in cancer therapy .
Propiedades
Fórmula molecular |
C20H13F2N5O3S |
|---|---|
Peso molecular |
441.4 g/mol |
Nombre IUPAC |
N-[5-(3-cyanopyrazolo[1,5-a]pyridin-5-yl)-2-methoxypyridin-3-yl]-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C20H13F2N5O3S/c1-30-20-17(26-31(28,29)19-3-2-15(21)8-16(19)22)6-13(10-24-20)12-4-5-27-18(7-12)14(9-23)11-25-27/h2-8,10-11,26H,1H3 |
Clave InChI |
JJRDGXZJOWUQHY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=N1)C2=CC3=C(C=NN3C=C2)C#N)NS(=O)(=O)C4=C(C=C(C=C4)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




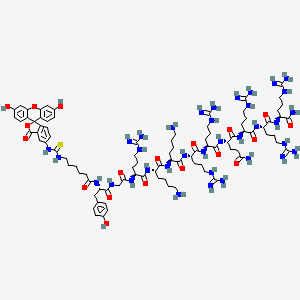
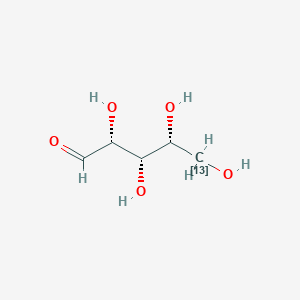
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12403740.png)
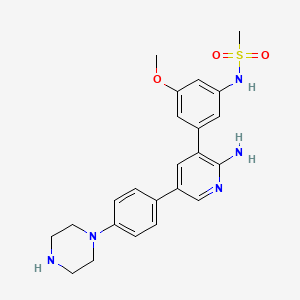
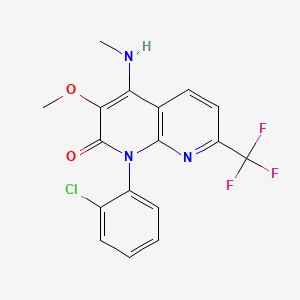
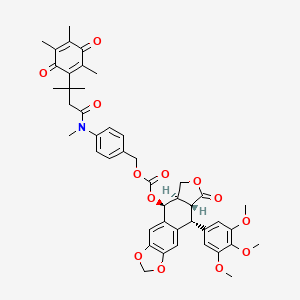
![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12403758.png)


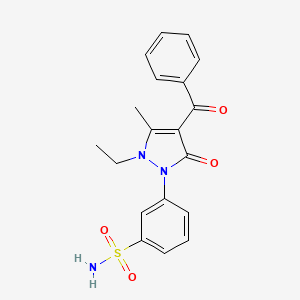
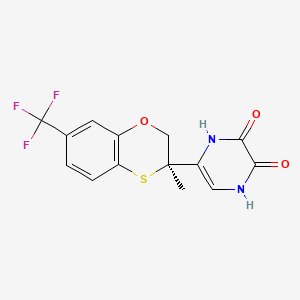
![[(2R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12403783.png)
